molecular formula C22H20ClNO6 B14100209 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14100209
M. Wt: 429.8 g/mol
InChI Key: ISQGOHVTSZVMGX-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Functionalization of the phenyl ring: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the methoxyethyl group: This can be done using alkylation reactions with appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the chloro group would yield the corresponding hydrocarbon.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-(4-hydroxyphenyl)-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-1-(4-methoxyphenyl)-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This compound may exhibit unique reactivity and selectivity in chemical reactions, as well as specific interactions with biological targets.

Properties

Molecular Formula

C22H20ClNO6

Molecular Weight

429.8 g/mol

IUPAC Name

7-chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H20ClNO6/c1-11-8-16-13(10-14(11)23)20(26)18-19(12-4-5-15(25)17(9-12)29-3)24(6-7-28-2)22(27)21(18)30-16/h4-5,8-10,19,25H,6-7H2,1-3H3

InChI Key

ISQGOHVTSZVMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)O)OC)CCOC

Origin of Product

United States

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